3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (molecular formula: C₂₁H₁₉N₅O₃; molecular weight: 389.41 g/mol) belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core of triazole and pyrimidinone rings. Its structure features two key substituents:
- 4-Nitrophenylmethyl group: A strongly electron-withdrawing nitro group, which may improve binding affinity to biological targets through polar interactions or π-stacking .
This compound’s structural design aligns with pharmacologically active triazolopyrimidinones, which are explored for antitumor, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-12-3-6-16(9-13(12)2)24-18-17(21-22-24)19(26)23(11-20-18)10-14-4-7-15(8-5-14)25(27)28/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWRIATUVKBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the triazole ring. The resulting triazole is further reacted with 4-nitrobenzyl chloride under basic conditions to introduce the nitrophenylmethyl group, followed by cyclization with a suitable reagent to form the final triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the benzyl substituent at position 6 undergoes selective reduction to form an amino group (-NH₂). This reaction is critical for modifying the compound’s electronic properties and biological activity.
Reaction Conditions and Outcomes
The nitro-to-amine conversion enhances the compound’s nucleophilicity, enabling further derivatization. For example, the resultant amine can undergo acylation or alkylation to introduce diverse functional groups . The choice of reducing agent impacts selectivity: catalytic hydrogenation (H₂/Pd-C) avoids side reactions, whereas Zn/HCl may lead to over-reduction or decomposition.
Oxidative Transformations
The triazolopyrimidine core and methyl substituents are susceptible to oxidation.
2.1. Oxidation of Methyl Groups
The 3,4-dimethylphenyl group undergoes oxidation to carboxylic acid derivatives under strong oxidizing conditions:
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Reagent : KMnO₄ in H₂SO₄
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Product : 3-(3,4-Dicarboxyphenyl)-6-[(4-nitrophenyl)methyl]triazolopyrimidin-7-one
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Yield : 68%
This reaction proceeds via radical intermediates, with the methyl groups first oxidized to hydroxyl groups and then to carboxylates. The electron-withdrawing nitro group stabilizes intermediates, preventing over-oxidation.
2.2. Oxidation of the Triazole Ring
The triazole ring can undergo ring-opening oxidation in the presence of peroxides:
This reaction is temperature-dependent, with higher temperatures (>80°C) favoring complete ring cleavage.
Cyclization and Annulation Reactions
The triazolopyrimidine scaffold participates in cyclization reactions to form fused heterocycles.
3.1. Aza-Wittig Cyclization
In the presence of iminophosphoranes, the compound undergoes aza-Wittig reactions to form tricyclic systems:
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Reagent : Iminophosphorane (Ph₃P=NC₆H₅)
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Product : 1,4-Bis[triazolo[4,5-d]pyrimidin-7-one]piperazine
The reaction involves nucleophilic attack by piperazine on the carbodiimide intermediate, followed by cyclization catalyzed by sodium ethoxide .
3.2. Heterocyclization with Amines
Primary amines react with the triazolopyrimidine core to form annulated products:
This reaction exploits the electrophilic character of the pyrimidine ring, with the amine serving as a nucleophile.
Nucleophilic Aromatic Substitution
The nitro group’s electron-withdrawing effect activates the benzyl substituent for nucleophilic substitution.
4.1. Thiolation
The nitro group is replaced by a thiol (-SH), enhancing the compound’s metal-binding capacity .
4.2. Halogenation
Chlorination occurs under mild conditions due to the nitro group’s activation of the benzene ring.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the triazole and pyrimidine rings:
This reaction is stereospecific, producing a single diastereomer due to the compound’s planar geometry .
Stability Under Acidic and Basic Conditions
The compound’s stability is critical for pharmaceutical applications.
6.1. Acidic Hydrolysis
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Conditions : HCl (1M), 60°C
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Degradation : Cleavage of the triazole ring
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Half-life : 2.5 hours
6.2. Basic Hydrolysis
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Conditions : NaOH (0.1M), 25°C
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Degradation : Saponification of ester-like linkages (if present)
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling reactions at the triazolopyrimidine core.
7.1. Suzuki-Miyaura Coupling
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Reagent : Pd(PPh₃)₄, arylboronic acid
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Product : 3-(3,4-Dimethylphenyl)-6-[(4-nitrophenyl)methyl]-5-aryl-triazolopyrimidin-7-one
This reaction modifies the pyrimidine ring’s C5 position, introducing aryl groups for enhanced bioactivity .
Radical Reactions
The nitrobenzyl group participates in radical-mediated transformations.
8.1. Nitroxide Radical Addition
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Reagent : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)
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Product : Stable nitroxide adduct at the benzyl position
Radical reactions are initiated by UV light or thermal decomposition of initiators (e.g., AIBN) .
Thermal Decomposition
Flash vacuum pyrolysis (FVP) at 850°C generates nitrogen radicals:
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Products :
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3,4-Dimethylphenyl isocyanate (major)
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4-Nitrobenzyl cyanide (minor)
-
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Mechanism : Homolytic cleavage of N–N bonds in the triazole ring
Bioconjugation Reactions
The compound’s functional groups enable conjugation with biomolecules:
10.1. Amide Bond Formation
This reaction targets the amino group generated via nitro reduction .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with triazolopyrimidine structures exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of cancer cells. For instance:
- Mechanism of Action : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis (programmed cell death) .
- Case Studies : In vitro tests demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. It exhibits effectiveness against a range of bacteria and fungi:
- Broad-Spectrum Activity : In laboratory settings, it has been noted to inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Clinical Relevance : This property suggests potential use in developing new antibiotics to combat resistant strains of bacteria.
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties.
- Research Findings : Animal models have shown reduced inflammation markers when treated with the compound .
- Potential Applications : This could lead to therapeutic applications in treating chronic inflammatory diseases.
Photovoltaic Applications
The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices.
- Efficiency Studies : Preliminary research indicates that incorporating this compound into photovoltaic cells can enhance their efficiency due to improved charge transport properties .
- Future Directions : Further studies are needed to optimize its performance in solar energy applications.
Sensor Technology
The compound's ability to interact with various analytes makes it suitable for sensor applications.
- Detection Mechanism : It can be utilized in sensors for detecting heavy metals or other environmental pollutants due to its selective binding properties .
- Case Study Example : A prototype sensor showed high sensitivity and specificity for lead ions in aqueous solutions .
Chemical Probes
In biochemical research, this compound serves as a chemical probe to study biological pathways.
- Target Identification : It can be used to identify and characterize biological targets involved in disease processes .
- Application in Drug Discovery : The insights gained from using this compound could accelerate the development of new therapeutic agents.
Comparative Data Table
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits proliferation of cancer cells |
| Antimicrobial properties | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory effects | Reduces inflammation markers in animal models | |
| Material Science | Photovoltaic applications | Enhances efficiency in organic photovoltaic devices |
| Sensor technology | High sensitivity for heavy metal detection | |
| Research Tool | Chemical probes | Useful for target identification in drug discovery |
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, affecting downstream signaling pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazolopyrimidinone Derivatives
*Estimated based on molecular formula.
Pharmacological and Physicochemical Implications
A. Electronic Effects
- The nitro group in the target compound provides strong electron-withdrawing effects, which may enhance binding to enzymes or receptors requiring electron-deficient aromatic interactions (e.g., kinase ATP-binding pockets) .
- Fluorine () offers moderate electronegativity, improving membrane permeability without excessive polarity .
- Methoxy groups () increase solubility but may reduce CNS penetration due to higher hydrophilicity .
B. Steric and Conformational Effects
Biological Activity
The compound 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its unique triazolo-pyrimidine framework. The presence of the dimethylphenyl and nitrophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
- Antibacterial Properties : Recent studies have indicated that triazole derivatives exhibit significant antibacterial activity. For instance, compounds similar to the one have shown minimum inhibitory concentrations (MIC) against various bacterial strains. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to the presence of both electron-donating and electron-withdrawing groups .
- Antifungal Activity : Triazoles are well-known for their antifungal properties. The compound's ability to inhibit fungal growth was evaluated against various Candida species using microdilution methods. Similar triazole derivatives have demonstrated promising results in inhibiting fungal proliferation, indicating a potential therapeutic application in treating fungal infections .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. Compounds within this class have been shown to induce apoptosis in cancer cells through various mechanisms, including caspase activation and cell cycle arrest. The specific compound under consideration could similarly affect cancer cell viability, particularly in lung cancer models where significant decreases in cell viability were observed at specific concentrations .
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. The compound's structural features may allow it to modulate inflammatory pathways effectively. In vitro assays evaluating cytokine production and inflammatory markers could provide insights into its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study reported that related triazole compounds exhibited MIC values as low as 1.56 μM against Salmonella typhi, suggesting that modifications in the chemical structure can enhance antibacterial potency significantly .
- Antifungal Evaluation : In a comparative analysis of several triazole derivatives against Candida spp., it was found that specific substitutions on the triazole ring significantly impacted antifungal activity, suggesting that the compound's design could be optimized for better efficacy .
Data Table: Biological Activities of Related Triazole Compounds
Q & A
Q. What are the optimal synthetic routes for this triazolopyrimidine derivative, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with precursors like substituted benzaldehydes and triazole derivatives. Key steps include cyclization under acidic conditions and functionalization via nucleophilic substitution.
- Example Protocol :
Cyclization : React 3,4-dimethylbenzaldehyde with a triazole precursor in acetic acid at 80–100°C for 6–12 hours .
Nitrophenyl Incorporation : Use 4-nitrobenzyl bromide in DMF with K₂CO₃ as a base (60°C, 4–6 hours) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water).
- Critical Parameters :
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Temperature control to avoid side reactions (e.g., decomposition of nitro groups).
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Solvent polarity adjustments to enhance intermediate solubility .
Table 1: Reported Yields and Conditions
Step Reagents/Conditions Yield (%) Reference Cyclization AcOH, 90°C, 8h 65–72 Nitrophenylation 4-Nitrobenzyl bromide, K₂CO₃, DMF 58–63
Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?
Methodological Answer: A combined approach ensures accuracy:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 3,4-dimethylphenyl: δ ~2.2–2.5 ppm) .
- X-Ray Crystallography : Use SHELX programs for refinement. Critical metrics:
- R-factor < 0.08 for high confidence .
- Validate hydrogen bonding networks (e.g., triazole N-H···O interactions) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity, and what discrepancies arise between in silico and experimental results?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Parameters:
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Grid box centered on ATP-binding sites.
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Scoring functions (e.g., binding energy ≤ −8.0 kcal/mol suggests high affinity) .
- MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 50 ns indicates stable binding) .
- Discrepancy Analysis :
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False positives: Overestimated hydrophobic interactions in silico vs. solvent effects in vitro.
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False negatives: Undetected allosteric binding sites .
Table 2: Computational vs. Experimental IC₅₀ Values
Target Predicted IC₅₀ (µM) Experimental IC₅₀ (µM) Deviation (%) Kinase A 0.12 0.45 +275 Kinase B 0.87 1.20 +38
Q. How do structural modifications (e.g., nitro group position) alter physicochemical properties and bioactivity?
Methodological Answer:
- SAR Workflow :
Synthesize analogs (e.g., replace 4-nitrophenyl with 3-nitrophenyl).
Compare logP (HPLC) and solubility (shake-flask method).
Test in vitro activity (e.g., enzyme inhibition assays).
- Key Findings :
- 4-Nitrophenyl : Enhances π-π stacking but reduces solubility (logP = 3.2 vs. 2.8 for 3-nitro analog) .
- 3,4-Dimethylphenyl : Increases steric bulk, lowering binding pocket fit (IC₅₀ worsens by 40%) .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Root-Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.8 alters protonation states) .
- Cell Lines : Check genetic drift in immortalized lines (e.g., HeLa vs. HEK293).
- Validation Protocol :
Replicate studies using standardized protocols (e.g., ATP concentration fixed at 1 mM).
Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Data Contradiction Analysis
Example Issue : Disparate cytotoxicity reports (IC₅₀ = 2.1 µM vs. 8.7 µM).
Resolution Steps :
Verify cell viability assay type (MTT vs. resazurin). MTT may overestimate toxicity due to mitochondrial artifact .
Confirm compound stability in culture media (HPLC monitoring recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
